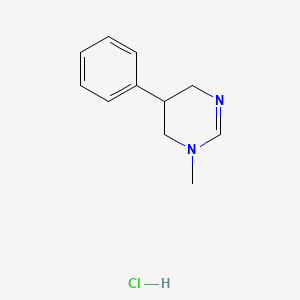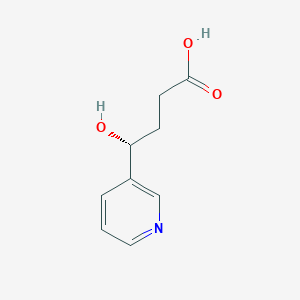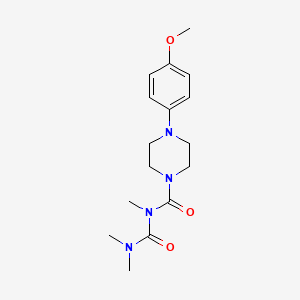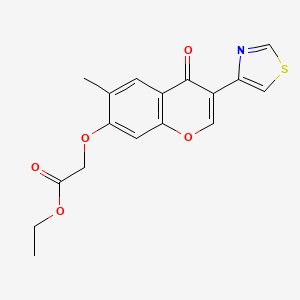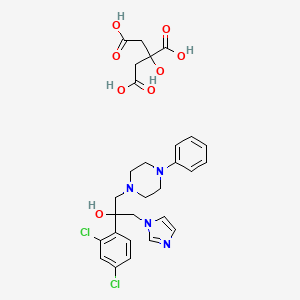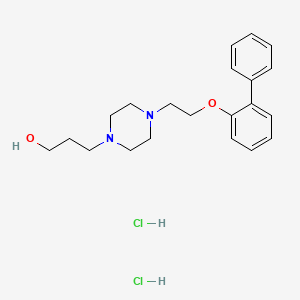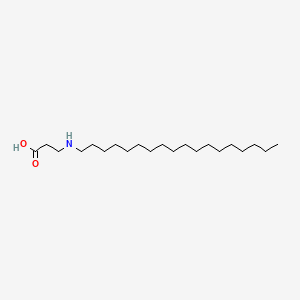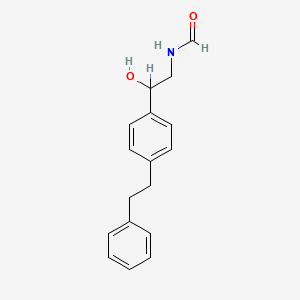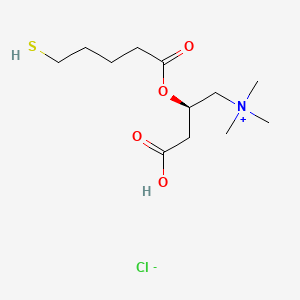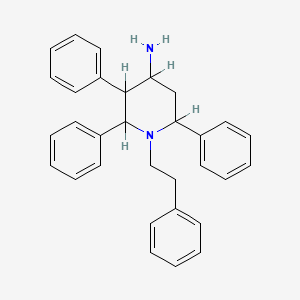
Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, trisodium salt is a chemical compound with the molecular formula C21H36N6O6. It is known for its unique structure, which includes a triazine ring substituted with three hexanoic acid groups. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, trisodium salt typically involves the reaction of hexanoic acid with a triazine derivative. The process includes the following steps:
Reaction of Hexanoic Acid with Triazine: Hexanoic acid is reacted with a triazine derivative under controlled conditions. The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The reaction conditions are optimized to ensure high yield and purity. The process may include additional steps such as solvent extraction and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The triazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, trisodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, trisodium salt involves its interaction with specific molecular targets. The triazine ring and hexanoic acid groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-: A similar compound without the trisodium salt form.
2,4,6-Tri-(6-Aminocaproic Acid)-1,3,5-Triazine: Another triazine derivative with similar structural features.
Uniqueness
Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, trisodium salt is unique due to its specific combination of a triazine ring and hexanoic acid groups. This structure imparts distinctive chemical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
135043-68-4 |
|---|---|
Fórmula molecular |
C21H33N6Na3O6 |
Peso molecular |
534.5 g/mol |
Nombre IUPAC |
trisodium;6-[[4,6-bis(5-carboxylatopentylamino)-1,3,5-triazin-2-yl]amino]hexanoate |
InChI |
InChI=1S/C21H36N6O6.3Na/c28-16(29)10-4-1-7-13-22-19-25-20(23-14-8-2-5-11-17(30)31)27-21(26-19)24-15-9-3-6-12-18(32)33;;;/h1-15H2,(H,28,29)(H,30,31)(H,32,33)(H3,22,23,24,25,26,27);;;/q;3*+1/p-3 |
Clave InChI |
PUNAHERXFHHDBM-UHFFFAOYSA-K |
SMILES canónico |
C(CCC(=O)[O-])CCNC1=NC(=NC(=N1)NCCCCCC(=O)[O-])NCCCCCC(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


